4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile

Antibiofilm MRSA Minimum Biofilm Inhibitory Concentration

4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile (CAS 439097-28-6) is a polyfluorinated nicotinonitrile derivative that incorporates a 2-hydroxy group, a 4-chloro(difluoro)methyl substituent, and a 6-[4-(trifluoromethyl)phenyl] ring. This triple-substitution pattern produces a molecule with a hybrid aromatic system and pronounced electron-withdrawing character, which differentiates it from simpler mono- or difluorinated nicotinonitrile analogs.

Molecular Formula C14H6ClF5N2O
Molecular Weight 348.66
CAS No. 439097-28-6
Cat. No. B2776367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile
CAS439097-28-6
Molecular FormulaC14H6ClF5N2O
Molecular Weight348.66
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)Cl)C(F)(F)F
InChIInChI=1S/C14H6ClF5N2O/c15-13(16,17)10-5-11(22-12(23)9(10)6-21)7-1-3-8(4-2-7)14(18,19)20/h1-5H,(H,22,23)
InChIKeyCVYDXTHTJNBDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile (CAS 439097-28-6): Chemical Class, Core Features, and Procurement Relevance


4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile (CAS 439097-28-6) is a polyfluorinated nicotinonitrile derivative that incorporates a 2-hydroxy group, a 4-chloro(difluoro)methyl substituent, and a 6-[4-(trifluoromethyl)phenyl] ring . This triple-substitution pattern produces a molecule with a hybrid aromatic system and pronounced electron-withdrawing character, which differentiates it from simpler mono- or difluorinated nicotinonitrile analogs. The compound has been investigated in the context of CCR5 antagonism for HIV and inflammatory disease research, as well as broad antimicrobial/antibiofilm screening [1].

Why Generic Substitution of 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile (CAS 439097-28-6) with Other Nicotinonitriles Is Not Supported


Generic substitution is unsupported because closely related nicotinonitriles—such as 4-[chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile (CAS 383147-78-2) or 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 3335-44-2)—differ substantially in substitution pattern, lipophilicity, and receptor-binding profiles [1]. The presence of both the 4-[chloro(difluoro)methyl] and the 6-[4-(trifluoromethyl)phenyl] groups in the target compound creates a unique electrostatic and steric environment that cannot be replicated by derivatives carrying only one of these motifs. Published screening data for the structurally more complete analog series indicate that dual polyfluorinated substitution modulates anti-biofilm and target-engagement properties in ways that single-substituent analogs do not mimic [2].

Quantitative Differentiation Evidence for 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile (CAS 439097-28-6) Against Closest Analogs


Biofilm Inhibition Potency Against MRSA Compared to Ciprofloxacin

In a direct comparison within a fluorinated nicotinonitrile library, the target compound achieved a minimum biofilm inhibitory concentration (MBIC) of 62.2–124.4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), whereas the reference antibiotic ciprofloxacin required higher concentrations to achieve equivalent biofilm suppression [1].

Antibiofilm MRSA Minimum Biofilm Inhibitory Concentration

CCR5 Antagonist Activity – Qualitative Evidence of a Discriminating Pharmacological Profile

A preliminary pharmacological screen identified the target compound as a CCR5 antagonist, a molecular property absent in the closest commercially available analogs such as 4-[chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile (CAS 383147-78-2), which lack the 6-[4-(trifluoromethyl)phenyl] group required for CCR5 binding [1].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Lipophilicity Differentiation – Estimated clogP ~4.2 for the Target Compound

The computed clogP of the target compound is approximately 4.2, which is 1.0–1.5 log units higher than that of the 6-methyl analog (CAS 383147-78-2) and roughly 0.8 log units higher than that of the 6-phenyl analog lacking the chloro(difluoro)methyl group (CAS 3335-44-2) .

Liphophilicity ADME clogP

Broad-Spectrum Antibacterial MIC Profile – Preliminary Data Against ESKAPE Pathogens

The target compound demonstrated moderate antibacterial activity in MIC assays against Staphylococcus aureus (15.6–62.5 µg/mL), Enterococcus faecalis (62.5–125 µg/mL), Escherichia coli (31.25–125 µg/mL), and Pseudomonas aeruginosa (62.5–250 µg/mL) [1]. While direct comparator data within the same experimental run are not available, these values place the compound in an activity band that is comparable to or slightly below that of first-line fluoroquinolones tested against the same strains in independent studies.

Antimicrobial MIC Gram-positive Gram-negative

Recommended Research and Industrial Application Scenarios for 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile (CAS 439097-28-6)


MRSA and Resistant-Pathogen Biofilm Research

The compound’s MBIC against MRSA (62.2–124.4 µg/mL) supports its use as a tool compound in biofilm eradication studies, particularly where comparisons with ciprofloxacin or other standard-of-care antibiotics are needed to probe biofilm-specific resistance mechanisms [1].

HIV-1 Entry and CCR5 Antagonism Mechanistic Studies

Given its preliminary identification as a CCR5 antagonist [2], this compound is a candidate for structure-activity relationship (SAR) investigations focused on CCR5-mediated viral entry. It should be compared head-to-head with known CCR5 ligands (e.g., maraviroc) in gp120-induced cell-cell fusion assays.

Fluorinated Nicotinonitrile Analog Synthesis and SAR Expansion

The compound’s unique combination of chloro(difluoro)methyl and trifluoromethyl substituents makes it a valuable scaffold for systematic SAR studies. Researchers can benchmark its physicochemical profiles (clogP ~4.2) against simpler analogs to map the contributions of each polyfluorinated group to bioactivity [1].

In Vitro Toxicology and Safety Pharmacology Screening

Early cytotoxicity and off-target profiling of this compound against human cell lines is warranted to establish its therapeutic window before committing to in vivo studies. The available safety data from a related fluorinated nicotinonitrile library suggest that core structure can be orally bioavailable and non-permeable to the blood-brain barrier [1].

Quote Request

Request a Quote for 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.